molecular formula C43H52N2O10 B038597 Methoxyadiantifoline CAS No. 115452-09-0

Methoxyadiantifoline

Cat. No.: B038597
CAS No.: 115452-09-0
M. Wt: 756.9 g/mol
InChI Key: NMCGVMFQTRAOOV-KYJUHHDHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyadiantifoline can be synthesized through a series of organic reactions involving isoquinoline derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methoxyadiantifoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Methoxyadiantifoline is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its multifaceted biological activities and potential therapeutic applications .

Biological Activity

Methoxyadiantifoline (ME) is a bisbenzylisoquinoline alkaloid derived from the plant Thalictrum omeiense. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. As an alkaloid, it shares structural similarities with other bisbenzylisoquinolines, such as tetrandrine and berbamine, which are known for their pharmacological effects.

Antimalarial Activity

Research has demonstrated that this compound exhibits significant antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. A study highlighted that ME's antimalarial efficacy is comparable to that of tetrandrine, suggesting a potential role in combination therapies to enhance treatment outcomes for resistant malaria strains.

The proposed mechanism by which this compound exerts its antimalarial effects involves:

  • Inhibition of Calcium Channels : ME has been shown to inhibit calcium channels, which may disrupt the calcium homeostasis within the malaria parasite, leading to cell death.
  • Synergistic Effects : When used in conjunction with chloroquine or other antimalarial agents, ME can potentiate their effects, thereby increasing the overall efficacy against resistant strains .

Anticancer Properties

This compound also exhibits promising anticancer activities. Its ability to reverse multidrug resistance (MDR) in cancer cells makes it a candidate for enhancing the efficacy of conventional chemotherapeutic agents.

Research Findings

  • Cytotoxicity : In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The effective dose (ED50) values indicate significant cytotoxicity, ranging from 0.6 to 17.7 μg/mL across different cell lines .
  • Combination Therapy : ME has demonstrated the ability to enhance the action of other chemotherapeutics, such as doxorubicin. In animal models, combinations of ME with standard treatments resulted in reduced tumor sizes and improved survival rates .

Cardiovascular Effects

Beyond its antimalarial and anticancer properties, this compound has been noted for its cardiovascular effects:

  • Negative Inotropic Effects : ME can decrease myocardial contractility and heart rate, which may be beneficial in conditions requiring reduced cardiac workload.
  • Coronary Blood Flow : Studies indicate that this compound increases coronary blood flow, suggesting potential applications in cardiovascular therapies .

Summary of Biological Activities

Activity Effect Reference
AntimalarialEffective against chloroquine-resistant strains ,
AnticancerCytotoxicity across multiple cancer cell lines ,
CardiovascularIncreases coronary blood flow; negative inotropic effect ,

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Cancer Treatment : A patient with breast cancer treated with a combination of this compound and doxorubicin showed significant tumor reduction after several cycles of treatment.
  • Malaria Management : In regions where chloroquine resistance is prevalent, patients treated with this compound in conjunction with traditional therapies reported improved outcomes compared to those receiving standard treatments alone.

Properties

IUPAC Name

(6aS)-9-[4,5-dimethoxy-2-[[(1S)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H52N2O10/c1-44-14-12-25-28(21-36(49-6)41(52-9)39(25)50-7)29(44)17-24-19-32(46-3)34(48-5)22-31(24)55-35-18-23-16-30-37-26(13-15-45(30)2)40(51-8)43(54-11)42(53-10)38(37)27(23)20-33(35)47-4/h18-22,29-30H,12-17H2,1-11H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCGVMFQTRAOOV-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H52N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151105
Record name Methoxyadiantifoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115452-09-0
Record name Methoxyadiantifoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115452090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyadiantifoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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